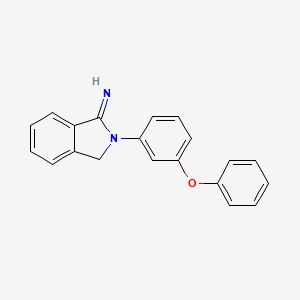

2-(3-phenoxyphenyl)-3H-isoindol-1-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-phenoxyphenyl)-3H-isoindol-1-imine” seems to be a complex organic compound. It likely contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as 2-(3-phenoxyphenyl)-substituted benzoxazoles have been synthesized from nitriles containing the diphenyl oxide fragment .Applications De Recherche Scientifique

Autoxidation and Reactivity

- Autoxidation of Polysubstituted Isoindoles : Research demonstrates that 2-(α-Iminobenzyl)benzophenones can be obtained through the autoxidation of pentasubstituted isoindoles, indicating a potential pathway for the synthesis of complex isoindole-based compounds (Ahmed, Kricka, & Vernon, 1975).

Tautomerism and NMR Studies

- NMR Studies on Imidines : A study explored the tautomerism of Phthalic imidine, showing the presence of 3-amino-1H-isoindol-1-imine and 1,3-diiminoisoindoline in solution, providing insights into the structural behavior of isoindole derivatives in different solvents (Spiessens & Anteunis, 2010).

Synthesis of Functionalized Isoindoles

- Novel Synthesis Routes : Various functionalized isoindoles were synthesized from 2,3-dicyanobenzaldehyde, indicating a versatile approach for generating isoindole derivatives with potential applications in medicinal chemistry and materials science (Sato et al., 1990).

Crystalline Structure and Fluoro-Functionalization

- Fluoro-Functionalized Imines : The synthesis and structural analysis of fluoro-functionalized imines reveal their potential in nonlinear optical (NLO) applications, thanks to their stability and electronic properties (Ashfaq et al., 2022).

Antiproliferative Activity

- Water-Soluble Isoindoloquinoxalin Imines : A class of isoindoloquinoxalin imines demonstrated potent antiproliferative activity against human tumor cell lines, suggesting their potential as multi-target cytotoxic agents in cancer therapy (Parrino et al., 2015).

Mécanisme D'action

Mode of Action

It is thought that the compound may inhibit certain enzymes or interact with specific proteins, leading to changes in cellular function .

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its potential to interact with various proteins and enzymes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-phenoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how it is metabolized in the body .

Propriétés

IUPAC Name |

2-(3-phenoxyphenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c21-20-19-12-5-4-7-15(19)14-22(20)16-8-6-11-18(13-16)23-17-9-2-1-3-10-17/h1-13,21H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMKATKXVYKVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2640907.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)